N-(5-chloropyridin-2-yl)acetamide

Catalog No.
S669022
CAS No.
45965-30-8
M.F
C7H7ClN2O
M. Wt
170.59 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(5-chloropyridin-2-yl)acetamide

CAS Number

45965-30-8

Product Name

N-(5-chloropyridin-2-yl)acetamide

IUPAC Name

N-(5-chloropyridin-2-yl)acetamide

Molecular Formula

C7H7ClN2O

Molecular Weight

170.59 g/mol

InChI

InChI=1S/C7H7ClN2O/c1-5(11)10-7-3-2-6(8)4-9-7/h2-4H,1H3,(H,9,10,11)

InChI Key

MCCVKQDZALWIQD-UHFFFAOYSA-N

SMILES

CC(=O)NC1=NC=C(C=C1)Cl

Canonical SMILES

CC(=O)NC1=NC=C(C=C1)Cl

Synthesis and Characterization:

N-(5-Chloropyridin-2-yl)acetamide is a small organic molecule synthesized through various methods, including reaction of 5-chloro-2-aminopyridine with acetic anhydride []. Its characterization is typically accomplished using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm its structure and purity [].

Potential Biological Activities:

Research suggests that N-(5-chloropyridin-2-yl)acetamide might possess various biological activities, although the specific mechanisms and efficacies remain under investigation. Studies have reported potential:

  • Antimicrobial activity: N-(5-Chloropyridin-2-yl)acetamide exhibited inhibitory effects against certain bacterial and fungal strains, suggesting its potential as an antimicrobial agent []. However, further research is needed to determine its effectiveness and safety in therapeutic settings.
  • Enzyme inhibition: Studies have explored the potential of N-(5-chloropyridin-2-yl)acetamide as an inhibitor for specific enzymes, such as those involved in cell proliferation and signaling pathways []. These findings warrant further investigation to understand its potential as a therapeutic agent targeting specific diseases.

Limitations and Future Directions:

Despite the potential biological activities observed in preliminary studies, the research on N-(5-chloropyridin-2-yl)acetamide is limited. Further investigations are necessary to:

  • Evaluate its efficacy and safety: More comprehensive studies are required to assess the effectiveness and safety of N-(5-chloropyridin-2-yl)acetamide in relevant biological models and potential clinical applications.
  • Delineate mechanisms of action: Understanding the specific mechanisms by which N-(5-chloropyridin-2-yl)acetamide exerts its potential biological effects is crucial for optimizing its development as a therapeutic agent.
  • Improve its properties: Further research might explore structural modifications to enhance the potency, selectivity, and pharmacokinetic properties of N-(5-chloropyridin-2-yl)acetamide for potential therapeutic applications.

N-(5-chloropyridin-2-yl)acetamide is a chemical compound with the molecular formula C₇H₇ClN₂O and a molecular weight of 170.59 g/mol. It is characterized by the presence of a chlorinated pyridine ring, which contributes to its unique chemical properties and potential biological activities. This compound is utilized in various research applications, particularly in proteomics, due to its ability to interact with different biochemical pathways .

  • Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide.
  • Reduction: Reduction can be conducted using sodium borohydride or lithium aluminum hydride.
  • Substitution: It participates in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate in an acidic medium.
  • Reduction: Sodium borohydride in methanol.
  • Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

  • Oxidation: Formation of N-(5-chloropyridin-2-yl)oxide.
  • Reduction: Formation of N-(5-chloropyridin-2-yl)ethylamine.
  • Substitution: Various substituted derivatives depending on the nucleophile used.

N-(5-chloropyridin-2-yl)acetamide exhibits significant biological activity, making it a subject of interest in pharmacological research. Its mechanism of action may involve interactions with various biochemical pathways, potentially influencing cellular processes. The compound has been noted for its utility in proteomics, indicating a role in protein interactions and modifications .

Synthetic Routes

The synthesis of N-(5-chloropyridin-2-yl)acetamide typically involves the reaction between 5-chloro-2-aminopyridine and acetic anhydride under controlled conditions. This reaction often requires specific catalysts and temperature settings to optimize yield.

Industrial Production

In industrial settings, large-scale reactors and automated systems are employed to ensure consistent quality and yield. The production process includes rigorous purification steps to eliminate impurities, ensuring the compound meets the necessary specifications for research and industrial applications .

N-(5-chloropyridin-2-yl)acetamide is primarily used in scientific research, particularly within the fields of medicinal chemistry and proteomics. Its unique structure allows for potential applications in drug development, specifically targeting biological pathways relevant to diseases. Additionally, it may serve as a building block for synthesizing more complex compounds with therapeutic potential .

Research indicates that N-(5-chloropyridin-2-yl)acetamide interacts with multiple biochemical pathways, which could affect various cellular processes. These interactions are crucial for understanding its potential therapeutic applications and mechanisms of action in biological systems .

Similar Compounds: Comparison with Other Compounds

Similar Compounds

  • 2-chloro-N-(5-chloropyridin-2-yl)acetamide: Similar structure but contains an additional chlorine atom.
  • N-(pyridin-2-yl)acetamide: Lacks chlorine substitution, resulting in different chemical properties.
  • N-(5-chloropyridin-2-yl)ethylamine: A reduced form that alters its reactivity and potential applications.

Uniqueness

N-(5-chloropyridin-2-yl)acetamide stands out due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness enhances its value for targeted research applications and the development of specialized materials .

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Wikipedia

2-acetamido-5-chloropyridine

Dates

Last modified: 08-15-2023

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